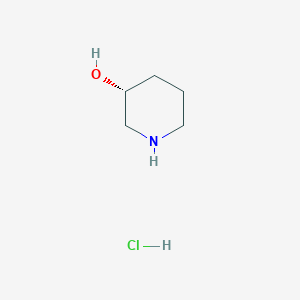

(R)-3-Hydroxypiperidine hydrochloride

Description

Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry and Organic Synthesis

The piperidine ring is one of the most prevalent heterocyclic motifs found in pharmaceuticals and natural alkaloids. nih.govwikipedia.org Its derivatives are integral components in more than twenty classes of drugs, demonstrating a wide array of pharmacological activities. nih.govencyclopedia.pub These include applications as anticancer agents, treatments for Alzheimer's disease, analgesics, antipsychotics, and antimicrobials. encyclopedia.pubwisdomlib.org The structural framework of piperidine is present in well-known natural alkaloids like morphine and piperine, the latter being the active component in black pepper. wikipedia.orgencyclopedia.pub

In the realm of organic synthesis, piperidine and its derivatives are indispensable. They are widely used as solvents and bases. wikipedia.org Specific derivatives, such as 2,2,6,6-tetramethylpiperidine, serve as highly sterically hindered bases, which are valuable for their low nucleophilicity. wikipedia.org The synthesis of piperidine derivatives is a major focus in modern organic chemistry, with numerous methods developed for their creation, including the hydrogenation of pyridine (B92270) precursors, cyclization reactions, and multicomponent reactions. nih.govorganic-chemistry.org This continuous development of synthetic methodologies underscores the enduring importance of the piperidine scaffold in accessing novel and functionalized molecules for various scientific applications. nih.gov

Stereochemical Importance of (R)-3-Hydroxypiperidine Hydrochloride in Pharmaceutical and Synthetic Paradigms

The specific three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the efficacy and selectivity of pharmaceutical compounds. (R)-3-Hydroxypiperidine hydrochloride is a chiral molecule, meaning it is non-superimposable on its mirror image, the (S)-enantiomer. chemimpex.comchemimpex.com This chirality is of paramount importance as biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with each enantiomer of a drug.

The (R)-configuration of this compound makes it a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological disorders. chemimpex.com Its defined stereochemistry allows for the precise construction of drug candidates, which can lead to improved efficacy and reduced side effects by ensuring the final molecule fits its biological target with high specificity. chemimpex.com Researchers utilize this chiral building block to develop novel therapeutic agents and to study neurotransmitter systems, with potential applications in treating conditions like depression and anxiety. chemimpex.comchemimpex.com Beyond pharmaceuticals, its stereospecific nature is also leveraged in the development of chiral catalysts and ligands for asymmetric synthesis, a field focused on creating single-enantiomer products. chemimpex.comchemimpex.com

Interactive Table: Research Applications of Chiral 3-Hydroxypiperidine (B146073) Intermediates

| Enantiomer | Research Area | Application | Key Findings |

| (R)-3-Hydroxypiperidine hydrochloride | Pharmaceutical Development | Intermediate for drugs targeting neurological disorders. chemimpex.com | Facilitates the creation of effective drugs with potentially fewer side effects due to stereospecificity. chemimpex.com |

| (R)-3-Hydroxypiperidine hydrochloride | Organic Synthesis | Chiral building block for complex molecules and chiral catalysts. chemimpex.com | The defined stereocenter is crucial for asymmetric synthesis, enabling the creation of specific isomers. chemimpex.com |

| (S)-3-Hydroxypiperidine hydrochloride | Neuroscience Research | Used to study neurotransmitter systems and develop treatments for depression and anxiety. chemimpex.com | Serves as a key intermediate for compounds that target specific biological pathways. chemimpex.com |

| (S)-3-Hydroxypiperidine hydrochloride | Medicinal Chemistry | Building block for various bioactive molecules. chemimpex.com | The hydroxyl group enhances reactivity for further functionalization in drug design. chemimpex.com |

| Racemic 3-Hydroxypiperidine | Synthetic Chemistry | Precursor for the synthesis of various piperidine derivatives. chemicalbook.com | Can be obtained from the reduction of 3-hydroxypyridine (B118123) and used to synthesize drugs and other intermediates. chemicalbook.com |

Historical Context and Evolution of Research on Hydroxypiperidine Derivatives

The story of hydroxypiperidine derivatives is intrinsically linked to the broader history of piperidine itself, which was first isolated from pepper (genus Piper) and has been a subject of chemical study since the 19th century. wikipedia.org Early research focused on understanding the structure and reactivity of the basic piperidine ring.

The development of synthetic methods to create substituted piperidines, including those with hydroxyl groups, marked a significant evolution. The hydrogenation of pyridine precursors became a fundamental route to access the piperidine core. nih.gov Research into hydroxypiperidines specifically, such as 4-hydroxypiperidine (B117109), gained traction as their potential as synthetic intermediates became apparent. researchgate.netacs.org

A pivotal moment in the evolution of this research was the growing understanding of the importance of stereochemistry in pharmacology. This led to a focused effort on developing methods for the asymmetric synthesis of specific enantiomers of hydroxypiperidine derivatives. rsc.org The synthesis of (S)-N-Boc-3-hydroxypiperidine, for example, involves the resolution of racemic 3-hydroxypiperidine using a chiral resolving agent like D-pyroglutamic acid, highlighting the sophisticated strategies employed to access enantiomerically pure compounds. google.com This focus on stereoselective synthesis allows researchers to harness the specific biological properties of single enantiomers like (R)-3-Hydroxypiperidine hydrochloride for targeted therapeutic applications. chemimpex.comrsc.org The history of these compounds reflects a continuous progression from basic structural elucidation to the highly refined, stereoselective synthesis required for modern drug discovery. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-piperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLECDMDGMKPUSK-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30941775 | |

| Record name | (3R)-3-Hydroxypiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198976-43-1 | |

| Record name | (3R)-3-Hydroxypiperidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-piperidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Enantiopure R 3 Hydroxypiperidine Hydrochloride

Classical Approaches to Racemic 3-Hydroxypiperidine (B146073) Synthesis

The initial step in obtaining the desired (R)-enantiomer often involves the synthesis of the racemic mixture of 3-hydroxypiperidine. Classical methods for this synthesis primarily rely on the reduction of pyridine (B92270) and piperidone precursors, as well as various cyclization reactions to construct the core piperidine (B6355638) ring structure.

Reduction of Pyridine and Piperidone Precursors

One of the most direct routes to racemic 3-hydroxypiperidine involves the catalytic hydrogenation of 3-hydroxypyridine (B118123). This method typically employs a rhodium-nickel/carbon bimetallic catalyst in the presence of hydrogen gas. The reaction can be carried out in water or an organic solvent under mild conditions, offering a high yield of the desired product google.com. The addition of a metal additive like nickel enhances the catalytic activity of rhodium on carbon, allowing for efficient reduction of the pyridine ring google.com.

Alternatively, 3-hydroxypiperidine can be synthesized by the reduction of 3-piperidone. This approach utilizes suitable reducing agents to convert the ketone functionality into a hydroxyl group google.com. The choice of reducing agent and reaction conditions can be optimized to achieve high conversion rates.

A multi-step synthesis starting from 3-hydroxypyridine has also been reported, which involves N-alkylation with benzyl chloride, followed by reduction of the pyridine ring with sodium borohydride, and subsequent debenzylation via hydrogenolysis with a palladium-carbon catalyst chemicalbook.com.

Table 1: Comparison of Catalysts and Conditions for Pyridine Reduction

| Catalyst | Co-catalyst/Additive | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| 5% Rhodium/Carbon | - | Water | 90 | 5 | - | google.com |

| Rhodium-Nickel/Carbon | Phosphoric Acid | Isopropanol | 25 | 3 | 96 | google.com |

| Rhodium-Nickel/Carbon | Phosphoric Acid | Water | 50 | 5 | 92 | google.com |

| Ruthenium/SiO2 | Alundum (Al2O3) | Water | 85 | 7 | - | google.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Cyclization Reactions for Piperidine Ring Formation

The formation of the piperidine ring through cyclization is another fundamental strategy for synthesizing 3-hydroxypiperidine. One such method involves the intramolecular cyclization of 5-halo-2-hydroxypentylamine hydrohalides in the presence of an inorganic base in an aqueous medium google.comgoogle.com. This approach provides a straightforward route to the piperidine scaffold under relatively mild conditions and without the need for expensive catalysts google.comgoogle.com.

Another notable cyclization strategy is the phosphite-driven cyclodehydration of amino diols, which can be used to produce substituted 3-hydroxypiperidines beilstein-journals.org. This method offers a high degree of stereocontrol, which is particularly advantageous for the synthesis of specific stereoisomers. Additionally, intramolecular reductive cyclization of 1-keto-5-ketoximes using reagents like sodium cyanoborohydride can yield highly substituted N-hydroxypiperidines, which can be further converted to the desired 3-hydroxypiperidine derivatives tandfonline.comingentaconnect.com.

Enantioselective Synthesis Strategies

Achieving the desired enantiopure (R)-3-Hydroxypiperidine hydrochloride necessitates the use of enantioselective synthesis strategies. Chiral resolution of the racemic mixture is a widely employed and effective technique.

Chiral Resolution Techniques for (R)-3-Hydroxypiperidine

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties.

A common and effective method for the chiral resolution of 3-hydroxypiperidine is through the formation of diastereomeric salts with a chiral acid. Tartaric acid and its derivatives are frequently used as resolving agents for this purpose chemicalbook.com. For the specific isolation of the (R)-enantiomer, a D-tartaric acid derivative, such as dibenzoyl-D-tartaric acid, is employed.

The process involves reacting the racemic 3-hydroxypiperidine with the chiral acid to form two diastereomeric salts: (R)-3-hydroxypiperidinium-(D)-tartrate and (S)-3-hydroxypiperidinium-(D)-tartrate. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize out of the solution. The less soluble salt can then be isolated by filtration. Finally, the desired (R)-3-hydroxypiperidine can be liberated from the salt by treatment with a base, followed by conversion to the hydrochloride salt. While many published procedures focus on the isolation of the (S)-enantiomer using L-tartaric acid derivatives, the same principle applies to the resolution of the (R)-enantiomer with a D-tartaric acid derivative google.com.

Preparative chiral chromatography is a powerful technique for the separation of enantiomers on a larger scale. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation as they pass through the column.

For the separation of 3-hydroxypiperidine enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. For instance, a Chiralpak IC column, which contains a cellulose tris(3,5-dichlorophenylcarbamate) selector, has been successfully used for the analytical separation of the enantiomers of N-Boc-3-hydroxypiperidine researchgate.net. The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropyl alcohol (IPA) .

The conditions for analytical separation can be scaled up to a preparative level to isolate larger quantities of the desired (R)-enantiomer. The choice of the specific CSP, mobile phase composition, flow rate, and temperature are all critical parameters that need to be optimized to achieve efficient separation and high purity of the (R)-3-hydroxypiperidine.

Table 2: Chiral HPLC Conditions for Separation of 3-Hydroxypiperidine Enantiomers

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Note | Reference |

| Chiralpak IC (250 x 4.6 mm, 5µm) | 5% IPA in n-hexane (v/v) | 1 | 210 | Separation of (R)- and (S)-1-Boc-3-hydroxypiperidine | |

| Chiralpak-IC3 (250 x 4.6 mm, 3µm) | 95:5 n-Hexane:IPA with 0.2% Trifluoroacetic acid | - | - | Method development for quantifying (R)-isomer impurity | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Asymmetric Catalysis in (R)-3-Hydroxypiperidine Synthesis

Asymmetric catalysis offers a powerful and efficient strategy for the synthesis of enantiopure compounds like (R)-3-Hydroxypiperidine, avoiding the limitations of classical resolution methods which have a maximum theoretical yield of 50%. This approach introduces chirality through the use of chiral catalysts, which can be based on transition metals complexed with chiral ligands or entirely organic molecules (organocatalysts).

Transition Metal-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of pyridine derivatives is a formidable challenge in synthetic chemistry. However, significant progress has been made by activating the pyridine ring as a pyridinium salt. This strategy enhances the substrate's reactivity and effectively mitigates catalyst inhibition that can be caused by the coordination of the nitrogen atom in the substrate or the piperidine product to the metal center. dicp.ac.cn

Iridium and rhodium-based catalysts have shown particular promise in this area. For instance, iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts has been developed, affording valuable cis-configured hydroxypiperidine esters with excellent yields, enantioselectivity, and diastereoselectivity. rsc.org This method demonstrates a broad substrate scope, highlighting its utility in creating multifunctional piperidine structures. rsc.org Similarly, rhodium-catalyzed transfer hydrogenation using formic acid can be employed for the reductive transamination of pyridinium salts, yielding a variety of chiral piperidines with high selectivity. dicp.ac.cnnih.gov This approach is scalable and tolerates numerous functional groups that are often reducible, such as esters and nitro groups. dicp.ac.cn

Key to the success of these hydrogenations is the chiral ligand coordinated to the metal center. Ligands such as (R)-MeO-BIPHEP and (R)-SynPhos have been successfully employed in iridium-catalyzed systems, achieving high enantiomeric excess (ee). dicp.ac.cn The reaction is typically performed under high hydrogen pressure.

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for Piperidine Synthesis

| Catalyst System | Substrate | Product | Yield | Selectivity (ee/dr) |

|---|---|---|---|---|

| [{Ir(cod)Cl}₂]/(R)-MeO-BIPHEP | N-Benzyl-2-phenylpyridinium bromide | N-Benzyl-2-phenylpiperidine | 95% | 90% ee |

| Ir-Catalyst | 5-Hydroxypicolinate Pyridinium Salt | cis-Hydroxypiperidine Ester | up to 96% | up to 97% ee, >20:1 dr rsc.org |

Organocatalysis and Chiral Ligand Design

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering an alternative to metal-based catalysts. While direct organocatalytic routes to (R)-3-hydroxypiperidine are still emerging, the principles of organocatalyst design are highly relevant. Chiral Brønsted bases, such as those derived from ureidoaminals, have proven effective in controlling stereoselectivity in reactions that can generate chiral heterocyclic scaffolds. nih.gov These catalysts often operate through proton transfer and the formation of hydrogen bonds to orient substrates within a chiral environment. researchgate.net Guanidines and their salts are another class of powerful organocatalysts, capable of acting as Brønsted bases, Lewis bases, or hydrogen-bond donors to activate substrates and control stereochemistry. researchgate.net

The design of chiral ligands is fundamental to the success of both transition metal catalysis and, conceptually, to the development of complex organocatalysts. The goal is to create a well-defined three-dimensional pocket around the catalytic site. C₂-symmetric ligands, such as certain N,N'-dioxides derived from amino acids, have been developed as effective tetradentate ligands for various metal ions and as organocatalysts themselves. researchgate.net The design often involves modular components, allowing for fine-tuning of steric and electronic properties to optimize reactivity and selectivity for a specific transformation. For example, phosphinooxazolines (P,N-ligands) are a versatile and modular class of ligands used in numerous asymmetric catalytic reactions. The strategic combination of different functionalities within a single molecule, such as a Brønsted base linked to a hydrogen bond donor, is a key strategy in creating bifunctional catalysts that can achieve high levels of stereocontrol. nih.gov

Biocatalytic Routes to (R)-3-Hydroxypiperidine

Biocatalysis leverages the inherent selectivity of enzymes to perform highly specific chemical transformations. For the synthesis of (R)-3-Hydroxypiperidine, enzymatic methods provide a green and efficient alternative to traditional chemical synthesis, characterized by mild reaction conditions, high yields, and exceptional stereoselectivity. chemicalbook.com

Enzymatic Reduction of 3-Piperidone Derivatives

The asymmetric reduction of a prochiral ketone, such as N-Boc-3-piperidone, is a direct and highly effective biocatalytic route to the corresponding chiral alcohol. Ketoreductases (KREDs) and other alcohol dehydrogenases are widely used for this purpose. These enzymes, utilizing a cofactor such as NADH, deliver a hydride to one specific face of the carbonyl group, resulting in the formation of a single enantiomer of the alcohol.

Researchers have successfully used alcohol dehydrogenase from Candida albicans to catalyze the reduction of N-Boc-3-piperidone, achieving a product with 100% enantiomeric excess and a conversion rate of over 99%. google.com Screening of commercial KRED kits has also identified enzymes capable of producing the desired (S)-enantiomer with high chiral selectivity, demonstrating the potential to select for either enantiomer by choosing the appropriate enzyme. These reactions often incorporate a cofactor regeneration system, for example by using a sacrificial alcohol like isopropanol, to reduce the cost associated with the stoichiometric use of expensive cofactors like NADH. google.com

Table 2: Enzymatic Reduction of N-Boc-3-piperidone

| Enzyme | Substrate Concentration | Conversion Rate | Product Enantiomeric Excess (ee) |

|---|---|---|---|

| Alcohol Dehydrogenase (Candida albicans) | 15-220 g/L | 99.34% google.com | 100% ((S)-enantiomer) google.com |

| Ketoreductase (KRED 110) | 10 mg substrate | High | High ((S)-enantiomer) |

Lipase-Mediated Kinetic Resolution of Racemic Alcohols

Kinetic resolution is an enzymatic method used to separate a racemic mixture of chiral molecules. This technique relies on an enzyme that selectively catalyzes the reaction of one enantiomer at a much faster rate than the other. Lipases are particularly well-suited for this purpose, often used to resolve racemic alcohols through selective acylation or hydrolysis. nih.gov

For the synthesis of (R)-3-hydroxy-N-methylpiperidine, a precursor to (R)-3-Hydroxypiperidine, Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) has been used effectively. researchgate.net In a process of acetylation, the lipase selectively acylates the (R)-enantiomer of the racemic alcohol, leaving the unreacted (S)-enantiomer behind. Alternatively, the process can be reversed. A two-step method involving lipase-catalyzed acetylation followed by a subsequent deacetylation step has been used to enrich the (R)-alcohol to an enantiomeric excess of 97.8%. researchgate.net The choice of acyl donor (e.g., vinyl acetate) and solvent are critical parameters for optimizing the speed and effectiveness of the resolution. researchgate.net

Table 3: Lipase-Mediated Kinetic Resolution of 3-Hydroxypiperidine Derivatives

| Lipase | Substrate | Process | Resulting Enantiomeric Excess (ee) |

|---|---|---|---|

| Candida antarctica lipase B | Racemic 3-hydroxy-N-methylpiperidine | Acetylation | 82.1% ee for the (R)-acetate form researchgate.net |

Engineered Enzyme Platforms for Stereoselective Hydroxylation

A frontier in biocatalysis involves the use of engineered enzymes to introduce functional groups, such as a hydroxyl group, onto a substrate with high regio- and stereoselectivity. While nature has not provided an enzyme perfectly suited for the direct hydroxylation of piperidine to (R)-3-hydroxypiperidine, modern protein engineering techniques allow for the creation of tailor-made enzymes for specific reactions.

Engineered proline hydroxylase polypeptides, for example, have been developed for the production of hydroxylated compounds. google.com These enzymes can be evolved in the laboratory to accept new substrates and to control the position and stereochemistry of the hydroxylation. For instance, engineered proline hydroxylases have shown activity in converting L-pipecolic acid to cis-5-hydroxypipecolic acid with high diastereomeric excess. google.com This demonstrates the principle that enzyme platforms can be modified to perform selective C-H activation and hydroxylation on the piperidine ring. Furthermore, chemo-enzymatic cascades, which combine chemical synthesis steps with biocatalytic reactions, have been developed. One such cascade uses an amine oxidase followed by an ene-imine reductase (EneIRED) to convert N-substituted tetrahydropyridines into precisely stereo-defined piperidines, showcasing a powerful method for generating chiral piperidine diversity. nih.gov

Protection and Deprotection Strategies for the Amino and Hydroxyl Functionalities

The presence of two reactive functional groups, a secondary amine and a secondary alcohol, in 3-hydroxypiperidine necessitates a robust protection strategy to achieve selective transformations. The differential reactivity of these groups allows for a variety of synthetic manipulations, provided an appropriate protective group strategy is employed.

The protection of the secondary amine is a critical first step in the synthetic route towards functionalized (R)-3-hydroxypiperidine derivatives. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. The N-protection of (R)-3-hydroxypiperidine hydrochloride is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The choice of base and solvent can be optimized to achieve high yields of the desired N-Boc protected product, (R)-1-Boc-3-hydroxypiperidine.

Several methods for the N-Boc protection of (R)-3-hydroxypiperidine hydrochloride have been reported, each with its own advantages guidechem.com. The selection of a particular method may depend on factors such as scale, desired purity, and cost-effectiveness. A summary of representative reaction conditions is presented in the table below.

| Entry | Base | Solvent System | Temperature | Reaction Time | Observations |

| 1 | Sodium Bicarbonate | Water/Dioxane (1:1) | Room Temperature | 2 days | The reaction mixture is a suspension. |

| 2 | Triethylamine (Et₃N) | Dichloromethane (DCM) | 0°C to Room Temp. | Overnight | - |

| 3 | Diisopropylethylamine (DIPEA) / 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | 0°C to Room Temp. | 64 hours | DMAP is used as a catalyst. |

These methods consistently produce (R)-1-Boc-3-hydroxypiperidine in high yields, which can then be carried forward to the next synthetic step guidechem.com. The final step to obtain the target compound involves the deprotection of the Boc group, which is typically accomplished by treatment with a strong acid, such as hydrochloric acid in an organic solvent like ethanol or dioxane. This not only removes the Boc group but also concurrently forms the desired hydrochloride salt google.com.

With the amino group protected, the hydroxyl group of (R)-1-Boc-3-hydroxypiperidine is available for a variety of regioselective functionalizations and derivatizations. These transformations are crucial for the synthesis of more complex piperidine-containing molecules.

A key transformation in chiral synthesis is the inversion of stereochemistry at a specific chiral center. The Mitsunobu reaction is a powerful tool for achieving this, allowing for the conversion of an alcohol to a variety of other functional groups with a predictable inversion of stereochemistry nih.govorganic-chemistry.org. In the context of synthesizing derivatives of (R)-3-hydroxypiperidine, one could envision a strategy starting from the more readily available (S)-1-Boc-3-hydroxypiperidine.

The Mitsunobu reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) nih.gov. The reaction proceeds via an alkoxyphosphonium salt intermediate. The subsequent nucleophilic attack by the conjugate base of an acidic component (e.g., a carboxylic acid) occurs via an Sₙ2 mechanism, leading to the inversion of the stereocenter.

A plausible synthetic sequence for the preparation of (R)-1-Boc-3-hydroxypiperidine from its (S)-enantiomer using a Mitsunobu reaction is outlined below:

Esterification with Inversion: (S)-1-Boc-3-hydroxypiperidine is reacted with a carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid), triphenylphosphine, and DEAD. This results in the formation of the corresponding (R)-ester with inverted stereochemistry at the C-3 position.

Hydrolysis of the Ester: The resulting (R)-ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to cleave the ester bond and yield the desired (R)-1-Boc-3-hydroxypiperidine.

This two-step process provides an elegant method for accessing the (R)-enantiomer from the (S)-enantiomer, which can be particularly useful if one enantiomer is significantly more accessible or less expensive.

Beyond stereochemical inversion, the hydroxyl group of N-Boc-(R)-3-hydroxypiperidine can undergo other important regioselective derivatizations, such as:

Etherification: Formation of ethers by reaction with alkyl halides or other electrophiles under basic conditions.

Esterification: Formation of esters with acyl chlorides or carboxylic anhydrides in the presence of a base.

These derivatization reactions open up a wide range of possibilities for the synthesis of diverse and complex piperidine-based molecules for various applications in medicinal chemistry and materials science.

Pharmacological and Biological Research Applications of R 3 Hydroxypiperidine Hydrochloride Derivatives

Design and Synthesis of Bioactive Molecules Incorporating the (R)-3-Hydroxypiperidine Moiety

The (R)-3-hydroxypiperidine scaffold is integral to the synthesis of numerous pharmacologically active compounds. nih.govgoogle.com Its presence can significantly influence the biological activity of a molecule. cymitquimica.com Synthetic strategies often involve the protection of the nitrogen atom, for instance with a Boc group to form (R)-1-Boc-3-hydroxypiperidine, to facilitate further chemical modifications. chemicalbook.commdpi.com The synthesis of these derivatives can be achieved through various methods, including chemical resolution and biotransformation. chemicalbook.com

Development of Tyrosine Kinase Inhibitors

Tyrosine kinase inhibitors (TKIs) are a critical class of targeted cancer therapies. mdpi.com The (R)-3-hydroxypiperidine moiety has been incorporated into the design of novel TKIs. For example, it is a key structural component of Ibrutinib (B1684441), a potent Bruton's tyrosine kinase (BTK) inhibitor. chemicalbook.com The development of next-generation TKIs often focuses on improving potency and overcoming resistance to existing drugs. mdpi.comnih.gov The specific stereochemistry of the (R)-enantiomer can be crucial for effective binding to the kinase domain of the target protein. cymitquimica.com

A series of novel benzamide (B126) derivatives incorporating a piperidine (B6355638) moiety have been synthesized and evaluated for their tyrosine kinase inhibitory activity. The position of substituents on the benzamide ring was found to significantly impact their potency.

| Compound ID | Substitution Pattern | Target Kinase | IC50 (µM) |

| 1a | 4-oxybutylimidazole | BCR-ABL | 0.109 |

| 1e | 3-oxybutylimidazole | BCR-ABL | 0.037 |

| 1g | 3-oxybutylimidazole | BCR-ABL | 0.077 |

| 1c | 2-oxyalkyl | BCR-ABL | 14.65 |

| 1i | 2-oxyalkyl | BCR-ABL | 13.67 |

| 1d | 2-bromine | BCR-ABL | 16.16 |

| Data sourced from a study on novel tyrosine kinase inhibitors. mdpi.com |

Exploration in Anticancer Drug Discovery (e.g., Ibrutinib Analogs)

The (R)-3-hydroxypiperidine scaffold is prominent in anticancer drug discovery, most notably as a key intermediate in the synthesis of Ibrutinib. chemicalbook.com Ibrutinib is an FDA-approved drug for treating certain B-cell malignancies like mantle cell lymphoma and chronic lymphocytic leukemia. chemicalbook.comnih.gov The (S)-enantiomer of 1-Boc-3-hydroxypiperidine is a crucial chiral intermediate for Ibrutinib's synthesis. chemicalbook.commdpi.com

Research in this area also explores the synthesis of Ibrutinib analogs to investigate their potential against various solid tumors. nih.gov Studies have shown that Ibrutinib can inhibit other kinases involved in solid tumor progression, such as EGFR and HER2, suggesting a broader therapeutic potential. nih.gov The synthesis of these analogs often involves modifying the core structure to enhance activity against different cancer types. researchgate.net

Therapeutic Agents for Neurological Disorders

Derivatives of (R)-3-hydroxypiperidine are actively being investigated for their potential in treating neurological disorders. chemimpex.comnih.gov The piperidine structure is a common feature in many centrally acting drugs, and the introduction of a hydroxyl group can modulate a molecule's interaction with neurological targets. cymitquimica.com Research has indicated its utility in developing treatments for conditions like anxiety, stress, and depression. fengchengroup.com The stereocontrolled synthesis of complex molecules containing the 3-hydroxypiperidine (B146073) motif is a key area of research for creating novel therapeutics for neurological diseases. nih.gov

Modulation of Neurotransmitter Systems

The (R)-3-hydroxypiperidine moiety is used to develop compounds that can modulate neurotransmitter systems. cymitquimica.com These systems are crucial for brain function, and their dysregulation is implicated in many neurological and psychiatric disorders. The specific stereochemistry of the (R)-enantiomer can lead to selective interactions with receptors and transporters within these systems. cymitquimica.com

Synthesis of Receptor Ligands and Probes

(R)-3-Hydroxypiperidine hydrochloride is a valuable building block for the synthesis of receptor ligands and probes. chemimpex.com These tools are essential for studying the function of various receptors in the central nervous system and other parts of the body. By incorporating the (R)-3-hydroxypiperidine moiety, researchers can create ligands with specific affinities and selectivities for their target receptors. nih.gov This allows for the detailed investigation of receptor pharmacology and the development of new drugs that target these receptors. nih.gov

Structure-Activity Relationship (SAR) Investigations of (R)-3-Hydroxypiperidine-Based Compounds

By systematically modifying the structure of a lead compound and observing the effects on its biological activity, researchers can identify key structural features required for potency and selectivity. nih.govmdpi.com For instance, in the development of tyrosine kinase inhibitors, SAR studies have shown that the position of substituents on an associated aromatic ring can dramatically affect the inhibitory activity. mdpi.com Similarly, in the design of receptor ligands, the orientation of the hydroxyl group on the piperidine ring can be critical for high-affinity binding. nih.gov

An example of SAR can be seen in the development of bitopic ligands for dopamine (B1211576) D2 and D3 receptors, where modifications to a secondary binding fragment attached to a molecule containing a piperidine-like structure led to changes in receptor affinity and selectivity. nih.gov

| Compound | Secondary Binding Fragment (SBF) | D2R Ki (nM) | D3R Ki (nM) | D2R/D3R Selectivity |

| 29a | Benzyl | 4.5 ± 0.3 | 0.6 ± 0.04 | 7.5 |

| 29b | 4-CF3-benzyl | 25.3 ± 1.5 | 3.9 ± 0.2 | 6.5 |

| 29d | 2-pyridinylmethyl | 2.9 ± 0.2 | 0.3 ± 0.02 | 9.7 |

| Data adapted from a study on bitopic ligands for dopamine receptors. nih.gov |

These studies are crucial for optimizing the design of new drugs based on the (R)-3-hydroxypiperidine scaffold, aiming for improved efficacy and a better side-effect profile. chemimpex.com

Impact of Stereochemistry on Pharmacological Profiles

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, plays a pivotal role in its interaction with biological targets, which are themselves chiral. In the realm of (R)-3-hydroxypiperidine derivatives, the specific orientation of the hydroxyl group is a critical determinant of their pharmacological profiles. Research has consistently demonstrated that enantiomers, or non-superimposable mirror images of a molecule, can exhibit markedly different, and sometimes even opposing, biological activities.

A compelling example of this stereoselectivity is observed in derivatives of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP). Studies have revealed that the agonist activity at central dopamine autoreceptors is predominantly associated with the (+)-enantiomer. In contrast, the (-)-enantiomer displays weak affinity for both presynaptic and postsynaptic dopamine receptors and even acts as an antagonist to dopamine-stimulated adenylate cyclase. This clear divergence in pharmacological action underscores the critical importance of chirality in the design of receptor-specific ligands.

Further evidence for the profound influence of stereochemistry comes from the development of α-glucosidase inhibitors. In a series of pyrimidinyl-piperazine carboxamides containing a chiral center derived from a piperidine scaffold, compounds with the S-configuration were found to be up to five times more active than their R-counterparts. This highlights that the precise spatial orientation of substituents on the piperidine ring is crucial for optimal interaction with the enzyme's active site.

Functional Group Modifications and Biological Efficacy

Structure-activity relationship (SAR) studies on a variety of (R)-3-hydroxypiperidine-based compounds have provided valuable insights into the impact of these modifications. For instance, in the development of non-imidazole histamine (B1213489) H3 receptor antagonists based on a 4-hydroxypiperidine (B117109) scaffold, the nature and length of the alkyl chain connecting the piperidine nitrogen to a lipophilic residue were found to be critical for potency. Elongation of the alkyl chain from one to two or three methylene (B1212753) groups often resulted in a decrease in antagonistic activity, demonstrating that a specific spatial relationship between the core and peripheral groups is necessary for optimal receptor interaction.

Similarly, in the pursuit of novel analgesic agents, modifications to the nitrogen of the piperidine ring in 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have been shown to significantly impact their activity. The addition of different substituents to the nitrogen atom led to a range of analgesic potencies in preclinical models. These findings underscore the power of functional group modification to modulate the pharmacological properties of the parent scaffold.

Mechanisms of Action Studies for (R)-3-Hydroxypiperidine Derivatives

Understanding how (R)-3-hydroxypiperidine derivatives exert their therapeutic effects at a molecular level is crucial for their rational design and development. Mechanistic studies often focus on their interactions with specific enzymes and receptors, as well as their broader impact on cellular signaling pathways.

Enzyme Inhibition and Receptor Binding Affinity

Many (R)-3-hydroxypiperidine derivatives owe their biological activity to their ability to bind to and modulate the function of specific enzymes or receptors. The affinity of this binding is a key determinant of a compound's potency.

For example, derivatives of 4-hydroxypiperidine have been extensively studied as histamine H3 receptor antagonists. In vitro binding assays using radiolabeled ligands have allowed for the precise determination of their binding affinities (pKi values). These studies have revealed that subtle structural changes, such as the nature of the substituent on the piperidine nitrogen, can lead to significant differences in receptor affinity.

In the context of enzyme inhibition, dihydrofuro[3,2-b]piperidine derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. The inhibitory activity of these compounds is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The stereochemistry and the nature of substituents on the piperidine ring have been shown to be critical for achieving high inhibitory potency against this enzyme.

Table 1: Receptor Binding Affinity of Selected 4-Hydroxypiperidine Derivatives as Histamine H3 Receptor Antagonists

| Compound | Linker (X) | R | pA2 (Guinea Pig Jejunum) | pKi (rat H3R) |

| 1a | CH2 | 2-Methylbenzofuranyl | 8.27 | 7.9 |

| 1d | CH2 | Phenyl | 7.79 | - |

| 2a | O(CH2)3N(CH3) | 2-Methylbenzofuranyl | 6.23 | - |

| 2d | O(CH2)3N(CH3) | Phenyl | 8.06 | - |

Data sourced from studies on histamine H3 receptor antagonists.

Cellular Pathway Interferences

Beyond direct interactions with a single target, (R)-3-hydroxypiperidine derivatives can influence complex cellular signaling pathways, leading to broader physiological effects. The anticancer drug ibrutinib, which utilizes an (S)-1-Boc-3-hydroxypiperidine intermediate, provides a powerful example. Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. By blocking BTK, ibrutinib disrupts the downstream signaling cascades that are essential for the survival and proliferation of malignant B-cells. This interference with a critical cellular pathway forms the basis of its therapeutic efficacy in various B-cell cancers. The development of such targeted therapies highlights the potential of (R)-3-hydroxypiperidine derivatives to modulate cellular processes with high specificity.

Preclinical Efficacy Studies of Novel (R)-3-Hydroxypiperidine Derivatives

The journey of a promising (R)-3-hydroxypiperidine derivative from the laboratory to the clinic involves rigorous preclinical evaluation to assess its efficacy and safety in living organisms. These studies often utilize animal models of human diseases to determine if the compound can produce the desired therapeutic effect in a complex biological system.

A notable example of a successful preclinical to clinical translation is the development of ibrutinib. Preclinical studies in animal models of B-cell malignancies demonstrated that ibrutinib could effectively inhibit tumor growth and improve survival. These promising in vivo results provided the foundation for its subsequent clinical trials and eventual approval for the treatment of various B-cell cancers.

In the realm of analgesia, derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have shown significant analgesic activity in preclinical models. When tested in rats using the tail-flick test, a standard method for evaluating pain relief, these compounds demonstrated a marked increase in pain tolerance. The efficacy of these derivatives in a living organism provides crucial evidence of their potential as novel pain management therapies. These preclinical efficacy studies are a critical step in validating the therapeutic potential of new (R)-3-hydroxypiperidine derivatives and paving the way for their further development.

Table 2: Analgesic Activity of 4-(4'-Chlorophenyl)-4-hydroxypiperidine Derivatives in the Rat Tail-Flick Test

| Compound | R-group on Piperidine Nitrogen | Analgesic Activity (Change in Latency) |

| Compound 1 | -CH2CH2Ph | Significant increase |

| Compound 2 | -CH2CH2(p-F-Ph) | Significant increase |

| Compound 3 | -CH2CH2(p-Cl-Ph) | Significant increase |

Qualitative representation of data from preclinical analgesic studies.

Role of R 3 Hydroxypiperidine Hydrochloride As a Chiral Auxiliary and Intermediate in Broader Chemical Synthesis

Construction of Complex Heterocyclic Systems

The piperidine (B6355638) ring is a fundamental scaffold found in numerous bioactive natural products and synthetic compounds. (R)-3-Hydroxypiperidine hydrochloride provides a chiral, functionalized starting point for the elaboration of more complex heterocyclic structures. google.com Its utility as a building block allows chemists to construct elaborate molecules with high efficiency. chemimpex.com

The preparation of 3-hydroxypiperidine (B146073) derivatives is significant as they are crucial intermediates for synthesizing other complex molecules, such as chiral 3-aminopiperidines. google.com The presence of the hydroxyl group enhances the reactivity of the molecule, making it an essential intermediate. chemimpex.com Research has demonstrated the use of the related 4-piperidone (B1582916) scaffold as a building block for synthesizing more complex heterocyclic compounds. nih.gov The stereochemistry of piperidine derivatives is critical, with the chair conformation being almost universally stable. nih.gov This predictable conformation, influenced by the stereocenter in the (R)-3-hydroxypiperidine core, allows for precise control over the three-dimensional arrangement of atoms in the target molecule.

Applications in Asymmetric Synthesis Beyond Pharmaceuticals

A key application of (R)-3-Hydroxypiperidine hydrochloride outside of medicine is its use as a chiral auxiliary. A chiral auxiliary is a compound that temporarily attaches to a non-chiral starting material to guide a chemical reaction, resulting in a specific stereoisomer of the product. This process is a cornerstone of asymmetric synthesis.

Research has highlighted the use of (R)-piperidin-3-ol as a novel and effective chiral auxiliary. Specifically, it has been employed in the efficient stereoselective synthesis of α-hydroxy aldehydes. This method demonstrates the compound's ability to control the formation of new stereocenters, a critical capability in the synthesis of enantiomerically pure chemicals for various industries. Its applications in this area extend to the development of chiral catalysts, which can be used repeatedly to produce chiral molecules, showcasing its versatility in organic synthesis. chemimpex.com

Utilization in Agrochemical and Specialty Chemical Development

The utility of (R)-3-Hydroxypiperidine hydrochloride extends into the agrochemical and specialty chemical sectors. It serves as a vital intermediate and building block for a range of non-pharmaceutical products. researchgate.net

Agrochemicals : The compound is employed in the synthesis of modern pesticides, herbicides, and fungicides. researchgate.net Its incorporation into these agricultural chemicals can lead to more effective and efficient products for crop protection. researchgate.net

Specialty and Fine Chemicals : As a versatile building block, it is used in the preparation of more complex organic molecules that fall under the category of fine and specialty chemicals. researchgate.net These chemicals are often low-volume, high-value products with specific functions. The compound is also used as an intermediate in the production of dyestuffs.

The synthesis of these products benefits from the compound's ability to facilitate the efficient creation of complex molecular architectures. chemimpex.com

Development of Novel Materials

In the field of material science, (R)-3-Hydroxypiperidine hydrochloride is explored for its potential in creating new materials with tailored properties. chemimpex.com The piperidine scaffold is a versatile structure with significant potential in material design. researchgate.net

The primary application in this area involves the synthesis of specialized polymers. chemimpex.com By incorporating the chiral piperidine unit into a polymer backbone, researchers can influence the material's properties, such as its thermal stability, mechanical strength, or optical activity. The hydroxyl group provides a convenient point for polymerization or for grafting the molecule onto other polymer chains. This exploration into creating polymers with specific, predictable properties is aimed at enhancing the performance of products across various applications. chemimpex.com The synthesis of polymers containing related hydroxypyridinone ligands for specific applications like iron chelation has been successfully demonstrated, showcasing the viability of incorporating such heterocyclic moieties into polymer structures. nih.gov

Advanced Analytical Methodologies for Research on R 3 Hydroxypiperidine Hydrochloride and Its Derivatives

Chromatographic Techniques for Chiral Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for the separation and quantification of enantiomers, thereby determining the chiral purity and enantiomeric excess (e.e.) of (R)-3-Hydroxypiperidine hydrochloride.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereochemical Fidelity

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the stereochemical fidelity of (R)-3-Hydroxypiperidine hydrochloride. rsc.org The separation of enantiomers can be achieved through two primary strategies: direct and indirect methods. nih.gov

Direct methods involve the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. nih.govrsc.org The selection of the appropriate CSP and mobile phase is crucial for achieving optimal resolution between the (R)- and (S)-enantiomers.

Indirect methods, on the other hand, involve the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers possess different physicochemical properties and can be separated on a standard achiral stationary phase, such as a C18 column. fishersci.ca For a compound like 3-hydroxypiperidine (B146073), which lacks a strong chromophore, derivatization is often a necessary step to enhance UV detection. researchgate.net A study on the related compound, piperidin-3-amine, successfully employed para-toluenesulfonyl chloride (PTSC) as a CDA to introduce a chromophore and enable chiral separation on a Chiralpak AD-H column. researchgate.net A similar approach could be adapted for (R)-3-Hydroxypiperidine hydrochloride.

Table 1: Chiral HPLC Method Parameters for a Related Piperidine (B6355638) Derivative

| Parameter | Value |

|---|---|

| Analyte | (R)- and (S)-piperidin-3-amine |

| Derivatizing Agent | para-Toluenesulfonyl chloride (PTSC) |

| Column | Chiralpak AD-H |

| Mobile Phase | 0.1% Diethyl amine in ethanol |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm |

| Resolution (Rs) | > 4.0 |

Data sourced from a study on a structurally similar compound to illustrate a potential analytical approach. researchgate.net

Gas Chromatography (GC) for Enantiomeric Purity

Gas Chromatography (GC) is another powerful technique for the determination of enantiomeric purity, particularly for volatile compounds. nih.gov Since (R)-3-Hydroxypiperidine hydrochloride is a salt and thus non-volatile, analysis by GC requires a derivatization step to convert it into a more volatile and thermally stable form. nih.govsigmaaldrich.com

The hydroxyl and amine functionalities of the molecule are typically targeted for derivatization. Acylation with reagents like trifluoroacetic anhydride (B1165640) can be employed to create volatile esters and amides. nih.gov Following derivatization, the resulting products can be separated on a chiral stationary phase. nih.gov Cyclodextrin-based and amino acid derivative-based (e.g., Chirasil-Val) capillary columns are commonly used for the enantioseparation of alcohols and amines. acs.orguzh.ch The choice of the specific CSP and the temperature program of the GC oven are critical parameters that are optimized to achieve baseline separation of the enantiomers. chemimpex.com

The indirect approach, forming diastereomers with a chiral derivatizing agent before injection onto a standard achiral GC column, is also a viable strategy. sigmaaldrich.com

Spectroscopic Characterization for Structural Confirmation in Research Contexts

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure, molecular identity, and stereochemistry of (R)-3-Hydroxypiperidine hydrochloride in research settings. chemimpex.com

Mass Spectrometry (MS) for Molecular Identity and Purity in Synthetic Studies

Mass Spectrometry (MS) is a crucial analytical technique in synthetic studies for confirming the molecular weight and assessing the purity of synthesized compounds. google.com For (R)-3-Hydroxypiperidine hydrochloride, MS is used to verify the successful synthesis of the target molecule and its intermediates.

In a synthetic context, Electrospray Ionization (ESI) is a common MS technique used to analyze polar molecules. For instance, in the synthesis of N-protected 3-hydroxypiperidine derivatives, ESI-MS can be used to confirm the presence of the product by detecting its protonated molecule [M+H]⁺ or other adducts. google.com Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of the derivatized form of 3-hydroxypiperidine, providing both retention time data for purity assessment and a mass spectrum for structural confirmation. nih.gov

Table 3: GC-MS Data for the Parent Compound 3-Hydroxypiperidine

| Database | Top Peak (m/z) | Second Highest (m/z) | Third Highest (m/z) |

|---|---|---|---|

| NIST | 44 | 30 | 57 |

Data obtained from the NIST Mass Spectrometry Data Center for the parent compound, 3-Hydroxypiperidine. nih.gov

Chiroptical Methods for Absolute Configuration Determination

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing information about its absolute configuration.

Optical rotation is the most fundamental chiroptical measurement. For (R)-3-Hydroxypiperidine hydrochloride, a positive specific rotation ([α]D) is expected, and its measurement is a quick and routine method to confirm the presence of the correct enantiomer. sigmaaldrich.comsigmaaldrich.comtcichemicals.com The measured value is compared against the literature value to assess enantiomeric purity.

Table 4: Reported Optical Rotation for (R)-3-Hydroxypiperidine Hydrochloride

| Source | Specific Rotation [α]D | Conditions |

|---|---|---|

| Sigma-Aldrich | +8.6° | c = 2 in methanol, 20°C |

| Chem-Impex | +8.6 ± 1° | c = 2 in MeOH, 20°C |

Circular Dichroism (CD) spectroscopy is a more sophisticated chiroptical technique that can provide detailed information about the conformation and absolute configuration of chiral molecules. A study on 3-hydroxypiperidines has shown that CD measurements, in conjunction with a piperidine helicity rule, can be used to support configurational and conformational assignments. rsc.org The sign of the Cotton effect observed in the CD spectrum is related to the stereochemistry of the molecule. rsc.org

Emerging Trends and Future Perspectives in R 3 Hydroxypiperidine Hydrochloride Research

Innovations in Green Chemistry for Sustainable Synthesis

The synthesis of (R)-3-Hydroxypiperidine hydrochloride and its derivatives is increasingly benefiting from the principles of green chemistry, which prioritize the use of environmentally benign methods. psu.edu A key focus has been the move away from traditional chemical resolutions, which often involve high temperatures, pressures, and less than 50% theoretical yields, towards more sustainable biocatalytic and enzymatic approaches. derpharmachemica.comchemicalbook.com

The biological asymmetric reduction of N-Boc-3-piperidone using ketoreductases is a prime example of a green synthesis method. mdpi.com This approach offers high selectivity, mild reaction conditions, and is environmentally friendly, with the potential for 100% theoretical yield and atom utilization. mdpi.com To address the high cost of coenzymes like NADH or NADPH required for these reactions, researchers are developing coenzyme regeneration systems. mdpi.com

Recent advancements include the use of whole-cell biocatalysts, such as Pichia pastoris and recombinant E. coli, which co-express both the ketoreductase and an enzyme for cofactor regeneration, like glucose dehydrogenase (GDH). psu.edumdpi.com This strategy simplifies the process and improves efficiency. For instance, using a whole-cell biocatalyst of E. coli co-expressing a ketoreductase and GDH has shown high catalytic efficiency in synthesizing (S)-N-Boc-3-hydroxypiperidine. mdpi.com Similarly, the use of Pichia pastoris SIT2014 as a biocatalyst has achieved a final biocatalytic reduction yield of 85.4% with an enantiomeric excess (ee) value of over 99%. psu.edu

These biocatalytic methods represent a significant step forward in the sustainable production of chiral hydroxypiperidines, offering a more economical and environmentally friendly alternative to traditional chemical synthesis. psu.edu

Computational Chemistry and Molecular Modeling for Drug Design and Synthesis Planning

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and are being applied to research involving (R)-3-Hydroxypiperidine hydrochloride. nih.govopenmedicinalchemistryjournal.com These in silico methods accelerate the drug design process by predicting how molecules will interact with biological targets, thereby reducing the time and cost of research and development. nih.gov

Key computational techniques used in this context include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to estimate the binding affinity and mode of interaction. openmedicinalchemistryjournal.comfrontiersin.org

Virtual Screening: Large libraries of chemical compounds can be computationally screened against a biological target to identify potential "hits" for further investigation. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to predict the biological activity of new molecules based on their chemical structure. openmedicinalchemistryjournal.com

De Novo Design: This method involves designing new molecules from scratch that are predicted to have high affinity and selectivity for a specific target. openmedicinalchemistryjournal.com

In the context of (R)-3-Hydroxypiperidine hydrochloride, these computational tools can be used to design novel derivatives with improved therapeutic properties. For example, molecular modeling was used to design and study 3-hydroxy-pyrane-4-one and 3-hydroxy-pyridine-4-one derivatives as potential HIV-1 integrase inhibitors. nih.gov By understanding the three-dimensional structure of the target enzyme, researchers can rationally design ligands that fit precisely into the active site, leading to more potent and selective drugs. nih.govnih.gov

Furthermore, computational methods can aid in synthesis planning by predicting reaction outcomes and identifying the most efficient synthetic routes. This synergy between computational and experimental chemistry is crucial for the rapid development of new pharmaceuticals based on the (R)-3-Hydroxypiperidine scaffold.

Expansion into Novel Therapeutic Areas

The versatile structure of (R)-3-Hydroxypiperidine hydrochloride makes it a valuable synthon for a wide range of therapeutic agents. chemimpex.comresearchgate.net While it is a known intermediate in the synthesis of drugs for neurological disorders, ongoing research is exploring its potential in other therapeutic areas. chemimpex.com

The piperidine (B6355638) ring is a common feature in many bioactive natural products and active pharmaceutical ingredients. researchgate.netchemicalbook.com The introduction of a chiral hydroxyl group at the 3-position can significantly alter the bioactivity of these molecules. researchgate.net This has led to the investigation of (R)-3-Hydroxypiperidine derivatives for a variety of conditions.

Emerging therapeutic applications include:

Anticancer Agents: The enantiomer, (S)-N-Boc-3-hydroxypiperidine, is a key intermediate in the synthesis of ibrutinib (B1684441), a drug used to treat certain types of lymphoma and leukemia. researchgate.netchemicalbook.com This highlights the potential for other chiral hydroxypiperidine derivatives in oncology.

Antiviral Drugs: Piperidine derivatives are being explored for the treatment of viral infections, including HIV. chemicalbook.comchemicalbook.com For instance, computational studies have been conducted on 3-hydroxy-pyridine-4-one derivatives as HIV-1 integrase inhibitors. nih.gov

Diabetes Treatment: The piperidine scaffold is also found in drugs for the treatment of diabetes. chemicalbook.comchemicalbook.com

The ability to synthesize both (R) and (S) enantiomers with high purity allows for the exploration of how stereochemistry affects biological activity, paving the way for the development of more effective and targeted therapies. researchgate.net

Industrial-Scale Biocatalysis for Economical Production

The translation of biocatalytic methods from the laboratory to an industrial scale is a key focus for making the production of (R)-3-Hydroxypiperidine hydrochloride and its derivatives more economical. nih.gov Biocatalysis offers several advantages for large-scale production, including high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical processes. psu.edumdpi.com

A significant challenge in industrial biocatalysis is the cost of cofactors like NADPH, which are required by many ketoreductases. mdpi.comnih.gov To overcome this, efficient cofactor regeneration systems are crucial. The use of a second enzyme, such as glucose dehydrogenase (GDH), to recycle the cofactor is a common and effective strategy. nih.govresearchgate.net

Researchers have demonstrated the potential for industrial-scale production of (R)-N-Boc-3-hydroxypiperidine using a reductase from Kluyveromyces marxianus with a GDH-catalyzed cofactor-recycling system. researchgate.net This process was able to convert a high concentration of the starting material (400 g/L) to the desired product with excellent enantiomeric excess (>99% ee). researchgate.net Another study reported the development of a process using a recombinant ketoreductase that has commercial potential, achieving a substrate concentration of 100 g/L. researchgate.net

Further optimization of these biocatalytic processes, including enzyme engineering to improve stability and activity, and process engineering to enhance reaction conditions, will continue to drive down costs and make the large-scale production of (R)-3-Hydroxypiperidine hydrochloride and its derivatives a more economically viable and sustainable reality. nih.gov

Q & A

Q. How should contradictory spectral data (e.g., NMR shifts) be interpreted?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.